molecular formula C22H49NO7S B14166869 Triethanolamine hexadecyl sulfate CAS No. 4492-79-9

Triethanolamine hexadecyl sulfate

Cat. No.: B14166869
CAS No.: 4492-79-9
M. Wt: 471.7 g/mol
InChI Key: UUVOKWOMCSTLLR-UHFFFAOYSA-N
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Description

Triethanolamine hexadecyl sulfate is an organic compound that combines the properties of triethanolamine and hexadecyl sulfate. Triethanolamine is a tertiary amine and a triol, while hexadecyl sulfate is a long-chain alkyl sulfate. This compound is known for its surfactant properties, making it useful in various industrial and consumer applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine hexadecyl sulfate can be synthesized through the reaction of triethanolamine with hexadecyl sulfate. The reaction typically involves the esterification of triethanolamine with sulfuric acid, followed by the addition of hexadecyl alcohol. The reaction conditions include maintaining a temperature range of 60-80°C and using a suitable catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, triethanolamine and hexadecyl alcohol, are reacted in the presence of sulfuric acid. The reaction mixture is then neutralized, and the product is purified through distillation and filtration to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Triethanolamine hexadecyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates and other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfate group to sulfide or other reduced forms.

    Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfonates and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Triethanolamine hexadecyl sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.

    Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of personal care products, such as shampoos and lotions, as well as in industrial cleaning agents.

Mechanism of Action

The mechanism of action of triethanolamine hexadecyl sulfate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic compounds. It interacts with cell membranes and proteins, disrupting their structure and function. The molecular targets include lipid bilayers and membrane-bound proteins, leading to cell lysis and protein solubilization.

Comparison with Similar Compounds

Similar Compounds

  • Triethanolamine dodecyl sulfate
  • Triethanolamine tetradecyl sulfate
  • Sodium dodecyl sulfate
  • Cetyltrimethylammonium bromide

Uniqueness

Triethanolamine hexadecyl sulfate is unique due to its combination of triethanolamine and hexadecyl sulfate, providing both amine and sulfate functionalities. This dual functionality enhances its surfactant properties, making it more effective in solubilizing hydrophobic compounds compared to similar compounds with shorter alkyl chains or different functional groups.

Properties

CAS No.

4492-79-9

Molecular Formula

C22H49NO7S

Molecular Weight

471.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hexadecyl hydrogen sulfate

InChI

InChI=1S/C16H34O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;8-4-1-7(2-5-9)3-6-10/h2-16H2,1H3,(H,17,18,19);8-10H,1-6H2

InChI Key

UUVOKWOMCSTLLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO

Related CAS

65122-31-8
4492-79-9
65186-09-6

Origin of Product

United States

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